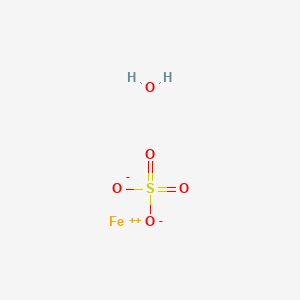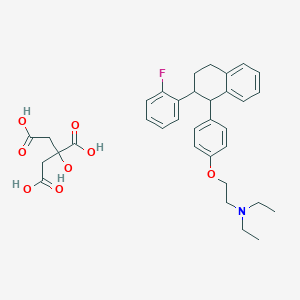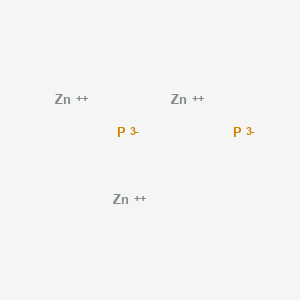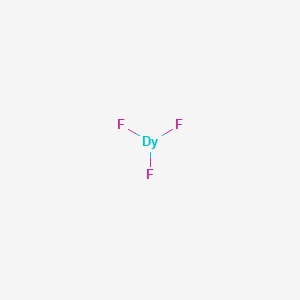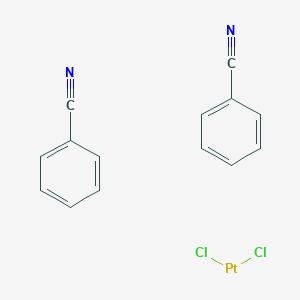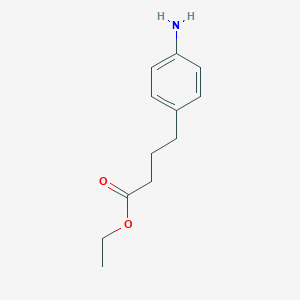
Ethyl 4-(4-aminophenyl)butanoate
概述
描述
Ethyl 4-(4-aminophenyl)butanoate, also known as ethyl 4-(p-aminophenyl)butyrate, is a compound used in scientific research for its potential therapeutic properties. It is a derivative of gamma-aminobutyric acid (GABA) and has been shown to have an impact on GABA receptors in the brain. In
作用机制
The mechanism of action of Ethyl 4-(4-aminophenyl)butanoate 4-(4-aminophenyl)butanoate involves its interaction with GABA receptors in the brain. GABA is an inhibitory neurotransmitter that helps to regulate the activity of neurons in the brain. Ethyl 4-(4-aminophenyl)butanoate has been shown to enhance the activity of GABA receptors, which can lead to a reduction in anxiety, improved sleep, and a decrease in seizures.
生化和生理效应
The biochemical and physiological effects of Ethyl 4-(4-aminophenyl)butanoate 4-(4-aminophenyl)butanoate are related to its impact on GABA receptors in the brain. The compound has been shown to increase the activity of GABA receptors, which can lead to a reduction in anxiety, improved sleep, and a decrease in seizures. In addition, the compound has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
The advantages of using Ethyl 4-(4-aminophenyl)butanoate 4-(4-aminophenyl)butanoate in lab experiments include its potential therapeutic properties and its ability to interact with GABA receptors in the brain. However, the limitations of using the compound include its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
未来方向
There are several future directions for the study of Ethyl 4-(4-aminophenyl)butanoate 4-(4-aminophenyl)butanoate. One direction is to further investigate its potential therapeutic properties in the treatment of anxiety disorders, epilepsy, and sleep disorders. Another direction is to explore its potential use in the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential toxicity.
科学研究应用
Ethyl 4-(4-aminophenyl)butanoate has been studied for its potential therapeutic properties in a variety of scientific research applications. It has been shown to have an impact on GABA receptors in the brain, which are involved in the regulation of anxiety, sleep, and seizures. The compound has been studied for its potential use in the treatment of anxiety disorders, epilepsy, and sleep disorders.
属性
CAS 编号 |
15116-32-2 |
|---|---|
产品名称 |
Ethyl 4-(4-aminophenyl)butanoate |
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC 名称 |
ethyl 4-(4-aminophenyl)butanoate |
InChI |
InChI=1S/C12H17NO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h6-9H,2-5,13H2,1H3 |
InChI 键 |
LQQLBFZHJXGMCR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCC1=CC=C(C=C1)N |
规范 SMILES |
CCOC(=O)CCCC1=CC=C(C=C1)N |
同义词 |
ETHYL 4-(4-AMINOPHENYL)BUTANOATE |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

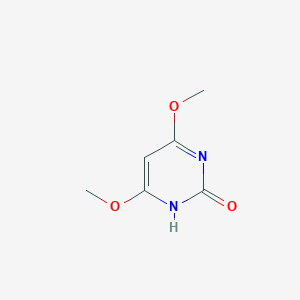
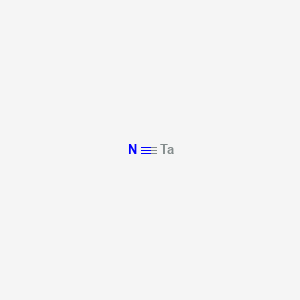
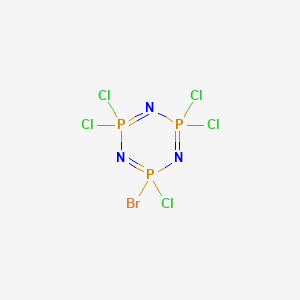
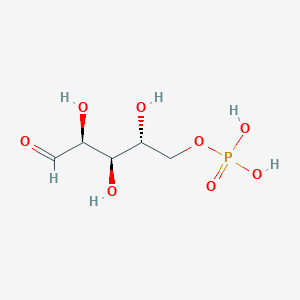
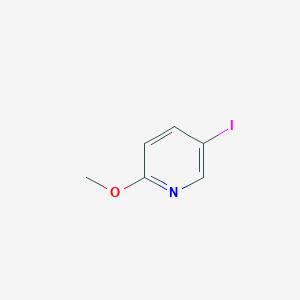
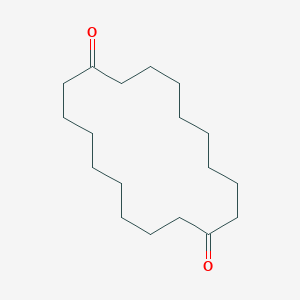

![4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B78216.png)
